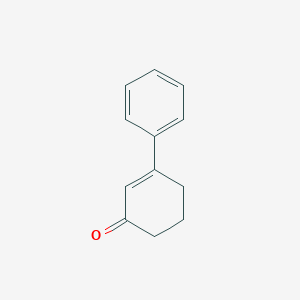

2-Cyclohexen-1-one, 3-phenyl-

Número de catálogo B057854

Peso molecular: 172.22 g/mol

Clave InChI: DIELDZAPFMXAHA-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US08003692B2

Procedure details

A microwave vial was charged with a stir bar, 3-bromocyclohex-2-enone (65 mg, 1 equiv., 0.37 mmol), phenyl boronic acid (55 mg, 1.2 equiv., 0.45 mmol) and ethanol (4 mL). To the solution was added 1M K2CO3 (1.2 equiv., 0.45 mmol) followed by the addition of the polymer supported palladium FC 1001 (27 mg, 3 mol % Pd) catalyst. The reaction was subjected to the following microwave conditions: Power 250 W, Temperature 110° C., ramp time 1:00 min, time holds 5 min, Power Max on (continuous air cooling). The reaction was then cooled to room temperature and filtered through a plug of celite eluding with ethyl acetate. The solvent was evaporated on a rotary evaporator. The residue was diluted in methylene chloride and washed with brine. The organic layers were dried over MgSO4 and the residue was purified by automated silica gel chromatography using gradient elution (0 to 20% ethyl acetate/hexanes) affording the desired product as a white solid (48 mg, 75% yield). 1H NMR (300 MHz, CDCl3): δ 7.50-7.53 (m, 2H), 7.36-7.41 (m, 3H), 6.40 (t, J=1.4 Hz, 1H), 2.76 (td, J=6.9, 1.2 Hz, 2H), 2.48 (t, J=6.9 Hz, 2H), 2.14 (quintet, J=6.9 Hz, 2H). 13C (75 MHz, CDCl3): 199.6, 159.6, 138.6, 129.8, 128.6, 125.9, 125.3, 37.3, 28.1, 22.9. LCMS (ESI): mass calcd for (C12H12O) m/z 172.09; measured [M+H]+: m/z 173.17.

Name

Yield

75%

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH:3]=1.[C:9]1(B(O)O)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C([O-])([O-])=O.[K+].[K+]>[Pd].C(O)C>[C:9]1([C:2]2[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH:3]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

65 mg

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC(CCC1)=O

|

Step Two

|

Name

|

|

|

Quantity

|

55 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)B(O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0.45 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[K+].[K+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Step Six

|

Name

|

|

|

Quantity

|

4 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A microwave vial was charged with a stir bar

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

followed by the addition of the polymer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Power Max on (continuous air cooling)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a plug of celite eluding with ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was evaporated on a rotary evaporator

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The residue was diluted in methylene chloride

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic layers were dried over MgSO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue was purified by automated silica gel chromatography

|

WASH

|

Type

|

WASH

|

|

Details

|

elution (0 to 20% ethyl acetate/hexanes)

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)C1=CC(CCC1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 48 mg | |

| YIELD: PERCENTYIELD | 75% | |

| YIELD: CALCULATEDPERCENTYIELD | 75.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |